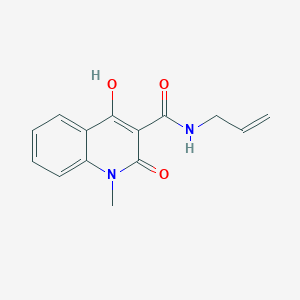
N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as AMQ-13, is a synthetic compound that has attracted attention in the scientific community due to its potential as a therapeutic agent.
Wirkmechanismus
The exact mechanism of action of N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but it is believed to act on multiple targets within the body. One proposed mechanism is that N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide acts as an antioxidant by scavenging free radicals and reducing oxidative stress. Another proposed mechanism is that N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide modulates the activity of ion channels in the brain, leading to its anticonvulsant effects. Additionally, N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide reduces the production of reactive oxygen species and inhibits the activity of inflammatory enzymes. In vivo studies have shown that N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has anticonvulsant effects and reduces brain damage caused by oxidative stress. Additionally, N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is that it is a synthetic compound, which allows for precise control over its chemical structure and purity. Additionally, N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have a wide range of biological activities, making it a versatile compound for investigating various physiological processes. However, one limitation of using N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One area of future research is to investigate the potential of N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of future research is to investigate the potential of N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to elucidate the exact mechanism of action of N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide and its potential targets within the body.
Conclusion:
In conclusion, N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a synthetic compound that has attracted attention in the scientific community due to its potential as a therapeutic agent. The synthesis method involves a multi-step process that yields a pure compound. N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been investigated for its potential as a therapeutic agent in various scientific research studies, including its neuroprotective, anticonvulsant, and anticancer properties. The exact mechanism of action of N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but it is believed to act on multiple targets within the body. N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has various biochemical and physiological effects, and is a versatile compound for investigating various physiological processes. Future research directions include investigating the potential of N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide as a therapeutic agent for neurological disorders and as an anticancer agent.
Synthesemethoden
N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is synthesized through a multi-step process that involves the condensation of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with allylamine. The resulting intermediate is then subjected to cyclization with acetic anhydride to yield the final product. The purity of the compound is confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been investigated for its potential as a therapeutic agent in various scientific research studies. One study found that N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide exhibits neuroprotective properties by reducing oxidative stress and inflammation in the brain. Another study showed that N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has anticonvulsant effects, making it a potential treatment for epilepsy. Additionally, N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
4-hydroxy-1-methyl-2-oxo-N-prop-2-enylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-3-8-15-13(18)11-12(17)9-6-4-5-7-10(9)16(2)14(11)19/h3-7,17H,1,8H2,2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFNQOSKGYVRFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


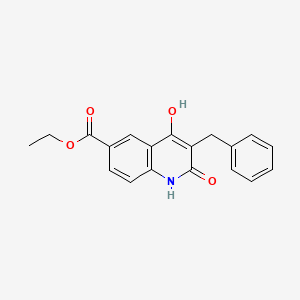

![ethyl {2-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}(oxo)acetate](/img/structure/B5914235.png)
![4-hydroxy-7-(3-methoxyphenyl)-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914241.png)
![4-hydroxy-7-(4-methoxyphenyl)-9-(2-thienyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914244.png)

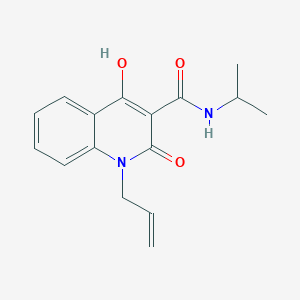
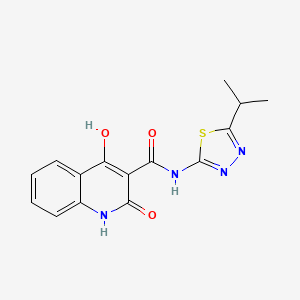
![4-hydroxy-3-[2-oxo-2-(1-piperidinyl)ethyl]-2(1H)-quinolinone](/img/structure/B5914294.png)
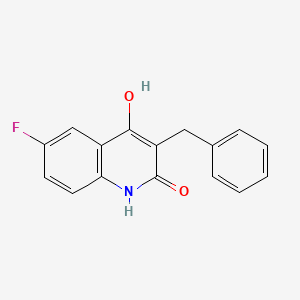
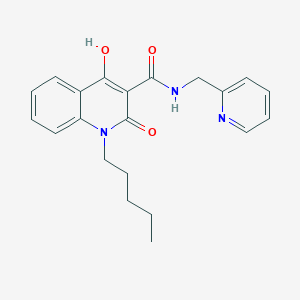
![diethyl 2,2'-(3,7-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-1,5-diyl)diacetate](/img/structure/B5914314.png)
![3,3'-[(1-methyl-1H-pyrazol-4-yl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5914326.png)